molecular formula C9H7F6NO2 B15225256 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol

Cat. No.: B15225256
M. Wt: 275.15 g/mol
InChI Key: HTBOXJVJEWHKPK-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, a hydroxymethyl group, and a pyridinyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 2-(hydroxymethyl)pyridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield pyridine-2-carboxylic acid, while reduction can produce pyridine-2-methanol.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence metabolic pathways, signal transduction, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(6-(hydroxymethyl)pyridin-2-yl)propan-2-ol stands out due to its unique combination of fluorine atoms and a pyridinyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7F6NO2

Molecular Weight

275.15 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C9H7F6NO2/c10-8(11,12)7(18,9(13,14)15)6-3-1-2-5(4-17)16-6/h1-3,17-18H,4H2

InChI Key

HTBOXJVJEWHKPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O)CO

Origin of Product

United States

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